1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene
Overview
Description
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene is an organic compound with the molecular formula C10H10O. It is a derivative of naphthalene, where an epoxide group is introduced into the tetrahydronaphthalene structure.
Preparation Methods
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene can be synthesized through several methods. One common synthetic route involves the epoxidation of 1,2,3,4-tetrahydronaphthalene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically occurs at room temperature and yields the desired epoxide .
Industrial production methods may involve the use of more scalable processes, such as catalytic epoxidation using metal catalysts. These methods are designed to optimize yield and purity while minimizing production costs .
Chemical Reactions Analysis
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide group to an alcohol or other reduced forms.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles such as amines or alcohols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological effects and applications in drug development .
Comparison with Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene can be compared with other similar compounds, such as:
1,4-Epoxy-1,2,3,4-tetrahydronaphthalene: Another epoxide derivative of tetrahydronaphthalene with different reactivity and applications.
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene:
1,2,3,4-Tetrahydronaphthalene: The parent compound without the epoxide group, used as a solvent and intermediate in organic synthesis.
Properties
IUPAC Name |
1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBOIOUXXAJRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947508 | |
Record name | 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2461-34-9 | |
Record name | 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dialin oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-EPOXYTETRALIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4Z9CF52D1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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